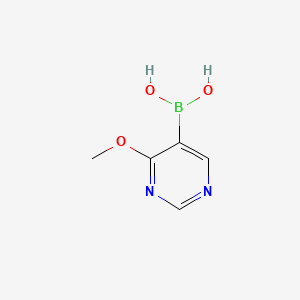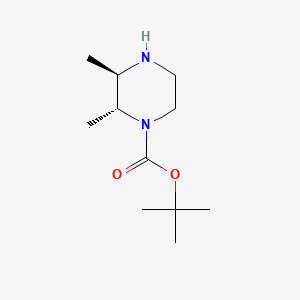
N-リグノセロイルタウリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
N-Lignoceroyl Taurine has several scientific research applications:
作用機序
N-リグノセロイルタウリンは、主にFAAHとの相互作用を通じてその効果を発揮します。 FAAHによって加水分解されますが、他の基質と比較してはるかに遅い速度です . この遅い加水分解は、N-リグノセロイルタウリンが長期的な生物学的活性を持っている可能性を示唆しています。 さらに、N-リグノセロイルタウリンを含むN-アシルタウリンは、TRPV1やTRPV4などの、一過性受容体電位(TRP)ファミリーのカルシウムチャネルのメンバーを活性化できます . これらのチャネルは、痛み知覚や炎症などのさまざまな生理学的プロセスに関与しています .
類似化合物:
- N-アラキドノイルタウリン
- N-オレオイルタウリン
- N-ステアロイルタウリン
比較: N-リグノセロイルタウリンは、長いリグノセリン酸鎖のために、タウリン抱合脂肪酸の中でユニークです。 この構造的特徴は、その独特の生物学的活性と、他のN-アシルタウリンと比較してFAAHによる遅い加水分解に寄与する可能性があります . さらに、TRPチャネルを活性化できることは、他の同様の化合物とは異なります .
生化学分析
Biochemical Properties
N-Lignoceroyl Taurine interacts with FAAH, an enzyme involved in the breakdown of endocannabinoids . The interaction between N-Lignoceroyl Taurine and FAAH is of a substrate-enzyme nature, where FAAH hydrolyzes N-Lignoceroyl Taurine .
Cellular Effects
It also protects noradrenergic locus coeruleus neurons in a mouse Parkinson’s disease model by inhibiting microglial M1 polarization .
Molecular Mechanism
It is known that N-Lignoceroyl Taurine is a substrate of FAAH, an enzyme that breaks down endocannabinoids . N-Lignoceroyl Taurine is hydrolyzed by FAAH, albeit at a much slower rate than other substrates such as oleoyl ethanolamide .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of N-Lignoceroyl Taurine in laboratory settings. It is known that N-Lignoceroyl Taurine is hydrolyzed by FAAH at a slower rate than other substrates .
Dosage Effects in Animal Models
Specific dosage effects of N-Lignoceroyl Taurine in animal models have not been reported. Taurine supplementation has been shown to prevent the development of hypertension in several animal models .
Metabolic Pathways
N-Lignoceroyl Taurine is involved in the endogenous taurine metabolism pathway, where it is a substrate for FAAH . This suggests that N-Lignoceroyl Taurine may play a role in the metabolism of endocannabinoids.
Transport and Distribution
Given its role as a substrate for FAAH, it is likely that it is transported to sites where FAAH is present .
Subcellular Localization
Given its interaction with FAAH, it is likely localized in areas where FAAH is present .
準備方法
合成経路および反応条件: N-リグノセロイルタウリンは、タウリンとリグノセリン酸の抱合によって合成できます。反応は、通常、リグノセリン酸のカルボキシル基の活性化、それに続くタウリンのアミノ基とのカップリングを含みます。 この活性化に使用される一般的な試薬には、ジシクロヘキシルカルボジイミド(DCC)およびN-ヒドロキシスクシンイミド(NHS)などのカルボジイミドが含まれます .
工業的生産方法: N-リグノセロイルタウリンの工業的生産には、同様の合成経路が使用されますが、規模が大きくなります。このプロセスでは、高い収率と純度を確保するために、反応条件を最適化する必要があります。 これには、温度、pH、反応時間、および再結晶またはクロマトグラフィーなどの精製ステップの制御が含まれます .
反応の種類:
酸化: N-リグノセロイルタウリンは、特に脂肪酸鎖で酸化反応を起こす可能性があります。
還元: N-リグノセロイルタウリンの還元は、水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤を使用して達成できます.
一般的な試薬と条件:
酸化: 過マンガン酸カリウム(KMnO₄)、三酸化クロム(CrO₃)
還元: 水素化リチウムアルミニウム(LiAlH₄)、水素化ホウ素ナトリウム(NaBH₄)
置換: ハロアルカン
形成される主な生成物:
酸化: 脂肪酸鎖の酸化誘導体
還元: 脂肪酸鎖の還元誘導体
置換: タウリンのアルキル化誘導体
4. 科学研究への応用
N-リグノセロイルタウリンには、いくつかの科学研究への応用があります。
類似化合物との比較
- N-Arachidonoyl Taurine
- N-Oleoyl Taurine
- N-Stearoyl Taurine
Comparison: N-Lignoceroyl Taurine is unique among taurine-conjugated fatty acids due to its long lignoceric acid chain. This structural feature may contribute to its distinct biological activity and slower hydrolysis by FAAH compared to other N-acyl taurines . Additionally, its ability to activate TRP channels sets it apart from other similar compounds .
特性
IUPAC Name |
2-(tetracosanoylamino)ethanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H53NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27-24-25-32(29,30)31/h2-25H2,1H3,(H,27,28)(H,29,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCFSFYOVZMRHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H53NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10703035 |
Source


|
| Record name | 2-(Tetracosanoylamino)ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
807370-75-8 |
Source


|
| Record name | 2-(Tetracosanoylamino)ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of N-Lignoceroyl Taurine being associated with ANGPTL4/8 specifically after exercise training, and not at baseline?
A1: The study found that N-Lignoceroyl Taurine was significantly associated with ANGPTL4/8 only after 20 weeks of exercise training, suggesting a potential role of this metabolite in the body's response to exercise. [] This observation implies that exercise training might induce changes in metabolic pathways that involve both ANGPTL4/8 and N-Lignoceroyl Taurine. Further research is needed to elucidate the specific mechanisms underlying this association and its implications for exercise physiology and potential therapeutic targets.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B566113.png)

![1-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonic Acid Sodium Salt](/img/structure/B566115.png)




![(11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one](/img/structure/B566123.png)
![(1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine](/img/structure/B566127.png)

